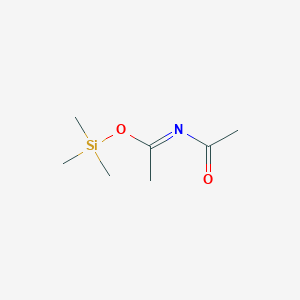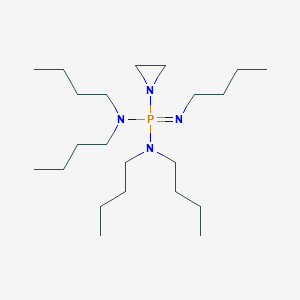
P-Aziridin-1-yl-N,N,N',N',N''-pentabutylphosphonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide: is a complex organic compound that features an aziridine ring and a phosphonimidic diamide structure Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing aziridines is through the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines, including derivatives like P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures
Analyse Chemischer Reaktionen
Types of Reactions: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives and substituted aziridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to interact with various molecular targets. In biological systems, aziridines can form covalent bonds with nucleophilic sites in DNA and proteins, leading to crosslinking and potential cytotoxic effects . This reactivity is harnessed in medicinal chemistry for developing antitumor agents.
Vergleich Mit ähnlichen Verbindungen
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954): An antitumor prodrug that is activated in certain tumors to form a potent bifunctional alkylating agent.
Aziridine-1-carbaldehyde oxime derivatives: Known for their chemical and biological properties, including complexation with metals.
Uniqueness: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide is unique due to its specific combination of an aziridine ring and a phosphonimidic diamide group. This structure imparts distinct reactivity and potential applications that differ from other aziridine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
85459-06-9 |
|---|---|
Molekularformel |
C22H49N4P |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-[aziridin-1-yl-butylimino-(dibutylamino)-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C22H49N4P/c1-6-11-16-23-27(26-21-22-26,24(17-12-7-2)18-13-8-3)25(19-14-9-4)20-15-10-5/h6-22H2,1-5H3 |
InChI-Schlüssel |
PTHPZMFEKZQDPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=P(N1CC1)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)

![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
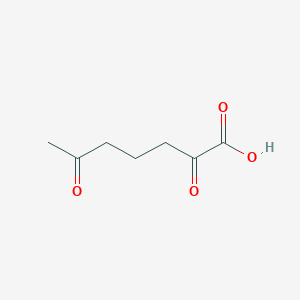
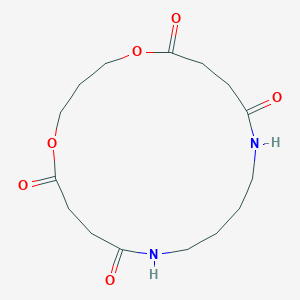
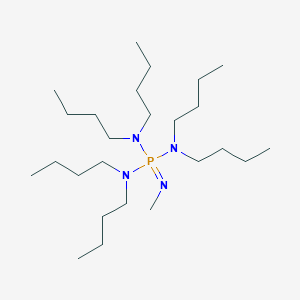
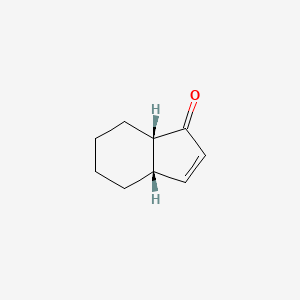
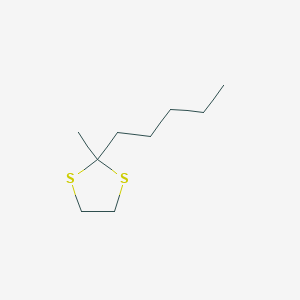
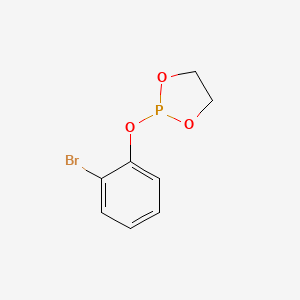
![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
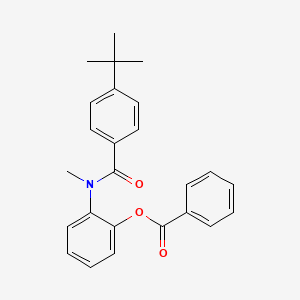
phosphanium chloride](/img/structure/B14428152.png)
